2H,3H-furo[3,2-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction , and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Scientific Research Applications
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is a part of the structural moiety of nicotinic receptor agonists and has shown promise in the treatment of Alzheimer’s disease.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with biological receptors makes it useful in studying receptor-ligand interactions and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as nicotinic receptors . The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the receptors targeted.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: This compound shares a similar fused ring system but differs in the position of the furan and pyridine rings.
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid: This compound has a similar core structure but includes additional methyl groups.
Uniqueness
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-2H,3-4H2,(H,10,11) |
InChI Key |
IBRFTDNKEYTRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1N=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.